Temsirolimus, also known by its brand name Torisel, is a synthetic analog of sirolimus (rapamycin). It belongs to a class of drugs known as mammalian target of rapamycin (mTOR) inhibitors. Temsirolimus is a prodrug, meaning it is inactive in its administered form and is metabolized in the body to its active form, sirolimus. [] While widely recognized for its clinical applications in treating certain cancers, temsirolimus also holds significant value in scientific research. Its ability to potently inhibit the mTOR pathway has made it a valuable tool in various research fields including cell biology, immunology, and oncology.
Temsirolimus, after conversion to sirolimus, binds to the intracellular protein FKBP12. [] This complex then binds to and inhibits mTOR complex 1 (mTORC1), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and angiogenesis. [, ] By inhibiting mTORC1, temsirolimus disrupts downstream signaling pathways involved in protein synthesis, cell cycle progression, and survival, ultimately leading to cell growth arrest and apoptosis. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6